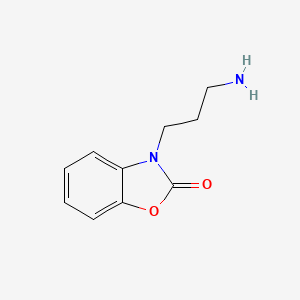

3-(3-Amino-propyl)-3H-benzooxazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(3-aminopropyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H12N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7,11H2 |

InChI Key |

SBXDGSKFXAJKMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCN |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 3 3 Amino Propyl 3h Benzooxazol 2 One

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For 3-(3-Amino-propyl)-3H-benzooxazol-2-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Based on the structure of this compound, the following vibrational modes are anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching (likely two bands for primary amine) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=O (lactam) | ~1750 | Stretching |

| C=C (aromatic) | 1450-1600 | Ring Stretching |

| C-N | 1000-1250 | Stretching |

| C-O-C | 1000-1300 | Asymmetric & Symmetric Stretching |

The precise positions of these peaks provide a unique spectral signature for the compound.

Raman Spectroscopy (Surface Enhanced Raman Scattering)

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, allowing for the analysis of very small sample quantities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and their connectivity. The chemical shifts (δ) are indicative of the electronic environment of the protons.

While a dedicated ¹H-NMR spectrum for this compound was not found, data for closely related N-substituted benzoxazolone derivatives have been reported. For instance, the synthesis of various N-substituted 1,3-benzoxazol-2(3H)-one derivatives included characterization by ¹H NMR. mdpi.com

Based on the structure of this compound, the following proton signals are expected:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (4H) | 7.0 - 7.5 | Multiplets | 4H |

| -CH₂- (attached to N of ring) | ~4.0 | Triplet | 2H |

| -CH₂- (central) | ~1.9 | Multiplet (quintet) | 2H |

| -CH₂- (terminal, attached to NH₂) | ~2.8 | Triplet | 2H |

| -NH₂ (amine) | Variable (broad singlet) | Singlet | 2H |

The splitting patterns (multiplicity) arise from the coupling between adjacent non-equivalent protons and provide valuable information about the connectivity of the propyl chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Similar to the ¹H-NMR data, specific ¹³C-NMR data for the title compound is scarce, but the characterization of related benzoxazolone derivatives consistently employs ¹³C-NMR. mdpi.com

The expected ¹³C-NMR signals for this compound are as follows:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (lactam) | ~154 |

| Aromatic Carbons (C-O, C-N) | 130 - 142 |

| Aromatic Carbons (C-H) | 109 - 124 |

| -CH₂- (attached to N of ring) | ~40 |

| -CH₂- (central) | ~27 |

| -CH₂- (terminal, attached to NH₂) | ~39 |

The chemical shifts of the carbon atoms in the propyl chain are distinct and confirm the linkage to the nitrogen of the benzoxazolone ring and the terminal amino group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used in conjunction with mass spectrometry for the analysis of polar molecules.

The exact mass of this compound has been reported as 192.08988 Da. rsc.org This value is consistent with the molecular formula C₁₀H₁₂N₂O₂. An ESI-MS analysis in positive ion mode would be expected to show a prominent ion at m/z 193.0971, corresponding to the protonated molecule [M+H]⁺. The high resolution of the measurement allows for the differentiation from other potential elemental compositions with the same nominal mass.

Studies on related benzoxazolone derivatives have utilized ESI-MS to confirm their structures, indicating it is a standard and effective method for this class of compounds. sciencegate.app

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. For this compound, with a molecular formula of C10H12N2O2, the expected molecular weight is 192.21 g/mol . bldpharm.com ESI-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]+ at m/z 193.22. This technique confirms the molecular mass of the synthesized compound, a fundamental parameter in its identification.

Crystallographic Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

The precise three-dimensional arrangement of atoms and molecules in the solid state can be determined using single crystal X-ray diffraction. While specific crystallographic data for this compound is not available in the provided search results, the analysis of related benzoxazinone (B8607429) and benzoxazole (B165842) structures provides a framework for what to expect. researchgate.netmdpi.com

For a related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the crystal structure was solved and refined, revealing a triclinic crystal system with a P-1 space group. mdpi.com The unit cell parameters were determined as a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, with angles α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com The volume of the unit cell was calculated to be 900.07(5) ų. mdpi.com It is common for organic molecules to crystallize in monoclinic or triclinic systems.

The molecular structure of such compounds is often confirmed through the visualization of thermal ellipsoids, typically shown at a 50% probability level. researchgate.net The analysis of intermolecular interactions, such as hydrogen bonding and stacking interactions, is crucial for understanding the crystal packing. mdpi.com For instance, in similar structures, N-H···N hydrogen bonds have been observed to play a significant role in forming the primary structural motif. mdpi.com

A hypothetical data table for the single crystal X-ray diffraction of this compound, based on typical values for similar organic compounds, is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a single crystal X-ray diffraction study of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the benzoxazolone ring system. The specific wavelengths of these absorptions can be influenced by the solvent and the substituents on the aromatic ring. While a specific UV-Vis spectrum for the title compound is not detailed in the search results, related structures containing benzoxazole or similar heterocyclic systems are characterized by this method. ijcce.ac.ir The characterization of newly synthesized compounds often includes UV-Visible spectroscopy to confirm the presence of the chromophoric system. ijcce.ac.ir

A representative data table for the UV-Vis spectral data of this compound in a common solvent like ethanol (B145695) is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~280 | ~5,000 | π → π |

| Ethanol | ~230 | ~20,000 | π → π |

Note: The data in this table is representative and based on typical values for similar aromatic heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of 3 3 Amino Propyl 3h Benzooxazol 2 One

Quantum Chemical Calculation Methodologies

The theoretical investigation of 3-(3-Amino-propyl)-3H-benzooxazol-2-one involves the application of sophisticated computational methods to solve the Schrödinger equation for the molecule, thereby providing a detailed understanding of its behavior at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For a molecule like this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. mdpi.com A common functional used for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com These calculations help in understanding the distribution of electron density, identifying reactive sites through the analysis of molecular orbitals (HOMO and LUMO), and predicting the molecule's infrared spectrum. mdpi.com

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. bohrium.com While generally less accurate than DFT for many applications because it does not fully account for electron correlation, HF calculations provide a valuable starting point and are often used for comparative purposes. bohrium.com For this compound, HF calculations can be utilized to obtain a preliminary understanding of its molecular structure and wave function. Comparing HF and DFT results can offer insights into the importance of electron correlation effects on the molecule's properties. bohrium.com

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing nitrogen and oxygen atoms, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. mdpi.combohrium.com The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially for the lone pairs on the heteroatoms and the amine group, as well as for modeling hydrogen bonding capabilities. mdpi.com The selection of an appropriate basis set is a critical step to ensure that the computational model is a reliable representation of the actual molecule.

Molecular Structure and Conformation Analysis

The flexibility of the aminopropyl side chain in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is essential for comprehending its interactions and properties.

To identify the most stable three-dimensional arrangement of atoms, a geometry optimization is performed. This process involves systematically altering the molecular geometry to find the structure with the lowest energy. For a flexible molecule like this compound, a conformational search is necessary to explore the potential energy surface and identify all low-energy conformers. researchgate.net This is often achieved by systematically rotating the rotatable bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers indicate their relative populations at a given temperature.

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 0.75 |

| Conformer 3 | 1.23 |

| Conformer 4 | 2.51 |

Note: This data is illustrative and represents the type of output from conformational analysis.

The different conformations of this compound can be characterized by their dihedral angles, which describe the rotation around the single bonds in the aminopropyl chain. researchgate.netnih.gov The key dihedral angles involve the C-C-C-N and C-N-C-C bonds of the side chain. Analysis of these angles for the most stable conformers reveals the preferred spatial arrangement of the aminopropyl group relative to the benzooxazolone ring system. nih.govmdpi.com For instance, the orientation of the terminal amino group can be described as gauche or trans with respect to the benzooxazolone moiety, which can have significant implications for its intermolecular interactions. researchgate.net

The following table presents a hypothetical analysis of key dihedral angles for the most stable conformer of this compound.

| Dihedral Angle | Value (Degrees) |

| O=C-N-CH2 | 178.5 |

| C-N-CH2-CH2 | -65.2 |

| N-CH2-CH2-CH2 | 175.8 |

| CH2-CH2-CH2-NH2 | 60.1 |

Note: This data is illustrative and represents the type of output from dihedral angle analysis.

Spectroscopic Property Simulations and Validation

Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a principal computational quantum mechanical method for investigating the electronic absorption spectra of molecules. mdpi.com This theoretical approach is applied to predict the UV-Vis spectrum of this compound, offering insights into its electronic transitions. By simulating the molecule's response to ultraviolet and visible light, TD-DFT calculates the vertical excitation energies from the ground state (S0) to various excited states, along with the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. researchgate.net

The process involves optimizing the molecule's ground-state geometry and then applying TD-DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set such as 6-31+G(d). researchgate.net For molecules like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π→π* and n→π* transitions localized on the benzoxazolone scaffold. The accuracy of these predictions can be influenced by the choice of the functional and the inclusion of solvent effects in the calculation. nih.gov The resulting simulated spectrum, which plots oscillator strength against wavelength, can be compared with experimental data to validate the computational model.

A molecular orbital analysis helps to characterize these transitions. For instance, the transition with the longest wavelength is often the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Illustrative TD-DFT Simulated UV-Vis Data for this compound

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions | Type of Transition |

| 285 | 0.15 | HOMO → LUMO | π→π |

| 260 | 0.09 | HOMO-1 → LUMO | π→π |

| 220 | 0.42 | HOMO → LUMO+2 | π→π* |

Note: The data presented in this table is illustrative, as specific TD-DFT results for this compound were not available in the cited sources. The values are representative of typical calculations for substituted benzoxazolone derivatives.

Prediction of Molecular Interactions through Computational Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding potential pharmacological interactions. For this compound, docking studies can elucidate how it might interact with a specific protein target, providing a hypothesis for its mechanism of action.

The docking process involves placing the ligand in various conformations and positions within the protein's binding pocket and using a scoring function to estimate the binding affinity, often reported as a negative value in kcal/mol (where a more negative value indicates stronger binding). researchgate.netglobalresearchonline.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net

For this compound, the structural features suggest several potential interactions. The terminal amino group (-NH2) and the amide nitrogen in the oxazolidinone ring can act as hydrogen bond donors, while the carbonyl oxygen (=O) can act as a hydrogen bond acceptor. The benzene (B151609) ring provides a source for hydrophobic and π-stacking interactions. Studies on similar benzoxazolone derivatives have shown that substitutions on the ring system can significantly influence binding efficacy. researchgate.netglobalresearchonline.net

Table 2: Hypothetical Molecular Docking Interactions for this compound

| Interacting Protein Residue | Type of Interaction | Atom(s) in Ligand Involved |

| Aspartic Acid (Asp) 145 | Hydrogen Bond | Amine (-NH2) |

| Tyrosine (Tyr) 88 | Hydrogen Bond | Carbonyl Oxygen (=O) |

| Valine (Val) 126 | Hydrophobic Interaction | Propyl Chain |

| Phenylalanine (Phe) 258 | π-π Stacking | Benzene Ring |

| Leucine (Leu) 92 | Hydrophobic Interaction | Benzene Ring |

Note: This table is a hypothetical representation of potential interactions. The specific residues and interaction types would depend on the actual protein target, which was not specified or found in the searched literature for this particular compound.

Structure Activity Relationship Sar Studies and Rational Design of Benzoxazolone Derivatives

Impact of Substituent Modifications on Molecular Recognition

The biological activity of a molecule can be exquisitely sensitive to even minor structural changes. For derivatives of 3-(3-Amino-propyl)-3H-benzooxazol-2-one, modifications to the linker connecting the benzoxazolone core to the terminal amine, substitutions on the aromatic ring, and the nature of the amine itself all play critical roles in determining how the molecule interacts with its receptor.

Influence of Linker Length Variations on Biological Affinity

The length of the alkyl chain separating the benzoxazolone nitrogen from the basic amino group is a critical determinant of biological affinity. This "linker" region plays a crucial role in positioning the key pharmacophoric elements—the benzoxazolone head and the terminal amine—in the optimal orientation to interact with the amino acid residues of the receptor binding pocket.

Studies on related series of arylpiperazinylalkyl 2-benzoxazolones and their isosteres, 2-benzothiazolones, have shed light on the importance of the linker length for affinity towards serotonin (B10506) receptors, such as the 5-HT1A and 5-HT7 receptors. nih.gov While direct data for a simple aminopropyl chain is limited in publicly available literature, these related studies provide valuable insights. For instance, in a series of arylpiperazinylalkyl 2-benzothiazolones, derivatives with a six or seven-carbon chain linker exhibited subnanomolar affinity for the 5-HT1A receptor. nih.gov This suggests that a longer linker may be necessary to bridge the distance between key interaction points within the receptor for this particular scaffold.

The general principle is that the optimal linker length is a delicate balance. A linker that is too short may not allow the pharmacophoric groups to reach their respective binding sites simultaneously. Conversely, a linker that is too long can introduce excessive flexibility, leading to an entropic penalty upon binding and potentially allowing the molecule to adopt non-productive binding poses. The precise optimal length is highly dependent on the specific receptor and the nature of the terminal amine group.

Table 1: Illustrative Impact of Linker Length on Receptor Affinity (Hypothetical Data)

| Compound | Linker Length (n) | Receptor Affinity (Ki, nM) |

| 1 | 2 | 50 |

| 2 | 3 | 10 |

| 3 | 4 | 25 |

| 4 | 5 | 75 |

Effects of Aryl Substitutions on Molecular Interactions

In the context of dopamine (B1211576) receptor ligands, substitutions on the aromatic ring of related scaffolds have been shown to have a profound impact on affinity and selectivity. nih.gov For instance, the introduction of halogen substituents can lead to altered selectivity profiles between different dopamine receptor subtypes. opcw.org

Table 2: Illustrative Effects of Aryl Substitution on Receptor Affinity (Hypothetical Data)

| Compound | Aryl Substitution | Receptor Affinity (Ki, nM) |

| 5 | None | 15 |

| 6 | 5-Chloro | 8 |

| 7 | 6-Bromo | 12 |

| 8 | 5-Methoxy | 22 |

Role of Alkylamine Ring Size on Receptor Binding

Incorporating the terminal amine of the aminopropyl side chain into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, introduces conformational rigidity and alters the spatial presentation of the basic nitrogen. The size of this alkylamine ring can have a substantial effect on receptor binding by dictating the orientation of the lone pair of electrons on the nitrogen, which is often a key interaction point with the receptor.

While specific data for 3-(azacycloalkyl)-3H-benzooxazol-2-ones is not extensively detailed in the available literature, studies on related structures highlight the importance of the terminal amine's environment. For example, in a series of N-substituted piperazine (B1678402) analogs targeting dopamine receptors, the nature of the heterocyclic ring attached to the piperazine nitrogen was found to be critical for maintaining high affinity and selectivity. nih.gov This indicates that the steric bulk and electronic nature of the cyclic amine moiety are key determinants of receptor interaction.

The optimal ring size is a balance between fitting snugly into the receptor's binding pocket and avoiding steric clashes. A smaller ring like pyrrolidine will have a different conformational profile and present the nitrogen in a different spatial orientation compared to a larger ring like piperidine or azepane.

Table 3: Illustrative Role of Alkylamine Ring Size on Receptor Binding (Hypothetical Data)

| Compound | Alkylamine Ring | Receptor Affinity (Ki, nM) |

| 9 | Pyrrolidine | 35 |

| 10 | Piperidine | 18 |

| 11 | Azepane | 45 |

Bioisosterism and Scaffold Hopping Strategies in Benzoxazolone Design

Beyond simple substituent modifications, medicinal chemists employ more advanced strategies like bioisosterism and scaffold hopping to optimize lead compounds. These techniques allow for more significant alterations to the molecular structure while aiming to retain or improve biological activity and enhance drug-like properties.

Principles of Monovalent Isosteric Replacements (e.g., Amino/Hydroxyl Interchanges)

Bioisosterism is a strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. nih.gov Classical bioisosteres often have a similar size and electronic configuration.

A common example of monovalent isosteric replacement is the interchange of an amino group (-NH2) and a hydroxyl group (-OH). These two groups are of a similar size and are both capable of participating in hydrogen bonding, a crucial interaction for drug-receptor binding. The key difference lies in their hydrogen bonding character: a hydroxyl group can act as both a hydrogen bond donor and acceptor, while a primary amine is primarily a hydrogen bond donor. This subtle difference can lead to significant changes in binding affinity and selectivity.

Another classical bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. Although fluorine is more electronegative, its size is comparable to hydrogen, and this substitution can be used to block metabolic pathways or fine-tune the acidity or basicity of nearby functional groups without introducing significant steric bulk.

Application of Bioisosteric Transformations to Benzoxazolone Scaffolds

The principles of bioisosterism can be applied to the this compound scaffold to explore new chemical space and optimize its properties. For instance, the terminal amino group could be replaced with a hydroxyl group to probe the importance of the basic nitrogen for receptor interaction. If the basicity of the amine is crucial for an ionic interaction with an acidic amino acid residue in the receptor, this substitution would likely lead to a significant loss in affinity. However, if hydrogen bonding is the primary mode of interaction, the hydroxyl analog might retain some activity.

Similarly, the amide-like linkage within the benzoxazolone ring itself can be a target for bioisosteric replacement. For example, replacing the oxygen atom in the benzoxazolone ring with a sulfur atom would yield a benzothiazolone. Such a modification has been shown to significantly impact the affinity of arylpiperazinylalkyl derivatives for serotonin receptors, with the benzothiazolone analogs often exhibiting higher affinity. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the heterocyclic core are critical for molecular recognition.

Scaffold hopping is a more drastic approach where the central benzoxazolone core is replaced entirely with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. For example, a scaffold hopping approach was successfully used to discover novel inhibitors of the enzyme Pks13 by replacing a benzofuran (B130515) scaffold with a benzoxazole (B165842) core. This demonstrates the potential of the benzoxazole scaffold to mimic the biological activity of other heterocyclic systems.

Pharmacophore Development and Ligand-Based Design

Pharmacophore modeling is a crucial ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is instrumental in understanding the key structural motifs that govern the desired biological activity of benzoxazolone derivatives.

Identification of Key Structural Features for Desired Activity

The development of pharmacophore models for various benzoxazolone derivatives has revealed several key structural features that are critical for their biological activity. These models often highlight the importance of a combination of hydrophobic, aromatic, and hydrogen-bonding interactions.

For instance, in the context of cytotoxic activity against cancer cell lines, distinct pharmacophore models have been generated for cancerous and non-cancerous cells. nih.gov This suggests that selective cytotoxicity can be achieved by fine-tuning the structural features of the benzoxazolone scaffold to preferentially interact with targets present in cancer cells. nih.gov

A significant feature in many pharmacophore models for benzoxazolone derivatives is the presence of a hydrophobic core , which is provided by the fused benzene (B151609) ring. The oxazolone (B7731731) ring itself contributes with hydrogen bond acceptor capabilities, specifically the carbonyl oxygen. Furthermore, the nitrogen atom at the 3-position of the benzoxazolone ring serves as a critical point for introducing various substituents that can modulate the compound's properties and interactions. The introduction of an aminopropyl side chain at this position, as seen in "this compound," introduces a positively ionizable feature at physiological pH. This basic nitrogen can engage in crucial ionic interactions or hydrogen bonds with the biological target.

Studies on benzoxazolone derivatives targeting sigma receptors have led to the development of 3D-pharmacophore models that underscore the importance of these features. One such model for sigma-1 receptor ligands identified a positive ionizable feature, a hydrogen bond acceptor, and two hydrophobic aromatic features as essential for high-affinity binding.

The table below summarizes the key pharmacophoric features identified for benzoxazolone derivatives targeting different biological activities.

| Biological Target/Activity | Key Pharmacophoric Features |

| Cytotoxicity (Cancer Cells) | Hydrophobic Core, Hydrogen Bond Acceptors, Aromatic Rings |

| Sigma-1 Receptor Binding | Positive Ionizable Group, Hydrogen Bond Acceptor, Hydrophobic Aromatic Rings |

| Soluble Epoxide Hydrolase (sEH) Inhibition | Hydrogen Bond Donor/Acceptor (from benzoxazolone), Hydrophobic and Space-filling Groups |

Rational Design for Enhancing Affinity and Selectivity

The insights gained from pharmacophore models and SAR studies provide a roadmap for the rational design of novel benzoxazolone derivatives with enhanced affinity and selectivity for their intended biological targets. Medicinal chemists employ various strategies to optimize the lead compound, "this compound."

One key area of modification is the N-3 side chain . The length and nature of the alkyl chain connecting the terminal amino group can significantly impact binding affinity. For example, varying the number of methylene (B1212753) units in the aminopropyl chain can alter the distance between the basic nitrogen and the benzoxazolone core, potentially leading to a more favorable interaction with the target protein.

Furthermore, the basicity of the terminal amino group can be fine-tuned. Substitution on the nitrogen atom, such as methylation or acetylation, can modulate its pKa and hydrogen bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine can influence its interaction profile and pharmacokinetic properties.

Another strategy involves modifications to the benzoxazolone ring itself. The introduction of substituents on the benzene ring, such as halogens, alkyl groups, or electron-withdrawing/donating groups, can influence the electronic properties of the scaffold and create additional points of interaction with the target. For example, a chlorine substituent at the 5-position of the benzoxazolone ring has been shown to enhance the cytotoxic activity of certain derivatives. jmchemsci.com

The following table illustrates rational design strategies based on the "this compound" scaffold to enhance affinity and selectivity.

| Modification Strategy | Rationale | Potential Outcome |

| Varying the length of the N-3 alkyl chain | Optimize the distance between the terminal amine and the benzoxazolone core for better target engagement. | Increased binding affinity. |

| Substitution on the terminal amino group | Modulate basicity, hydrogen bonding capacity, and lipophilicity. | Improved selectivity and pharmacokinetic profile. |

| Substitution on the benzoxazolone ring | Alter electronic properties and introduce new interaction points (e.g., halogen bonding, hydrophobic interactions). | Enhanced potency and target specificity. |

| Introduction of a urea (B33335) or amide linkage | Mimic interactions observed in known inhibitors of specific enzymes. nih.gov | Development of potent enzyme inhibitors. nih.gov |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry plays a pivotal role in modern drug discovery by providing powerful tools to investigate SAR at the molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in understanding how the structural features of benzoxazolone derivatives, including "this compound," translate into their biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of benzoxazolone derivatives with known activities, QSAR models can identify the physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that are most influential for the desired biological effect. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. For benzoxazolone derivatives, docking studies can provide valuable insights into the specific interactions between the ligand and the amino acid residues within the binding site of a target protein. For example, docking simulations can visualize how the aminopropyl side chain of "this compound" fits into a specific pocket of the receptor and which residues it interacts with via hydrogen bonds or ionic interactions. These studies can also explain why certain substitutions on the benzoxazolone ring enhance or diminish binding affinity.

The integration of pharmacophore modeling, QSAR, and molecular docking provides a comprehensive in silico platform for the elucidation of SAR. This multi-faceted computational approach allows for the rational design of more potent and selective benzoxazolone-based therapeutic agents, accelerating the journey from lead compound to clinical candidate.

Chemical Reactivity and Derivatization Strategies for Expanding Benzoxazolone Chemical Space

Reactivity Profiles of the Benzoxazolone Moiety

The benzoxazolone ring system possesses distinct electronic characteristics that dictate its reactivity towards various chemical reagents. nih.gov Its structure, containing both an aromatic ring and a cyclic carbamate (B1207046) (oxazolidinone), features several sites susceptible to either electrophilic or nucleophilic attack.

Electrophilic and Nucleophilic Sites on the Benzoxazole (B165842) Ring

The reactivity of the benzoxazolone core is governed by the distribution of electron density across the bicyclic system. The key reactive sites can be identified as follows:

Nucleophilic Sites : The benzoxazolone ring is generally considered an electron-rich heterocyclic system. neu.edu.tr The benzene (B151609) portion of the molecule behaves as a nucleophile and can undergo electrophilic aromatic substitution. The nitrogen atom (N-3) and the exocyclic oxygen atom of the carbonyl group also possess lone pairs of electrons, contributing to the nucleophilic character of the molecule. The endocyclic oxygen atom's lone pairs are also involved in the aromatic system.

Electrophilic Sites : The most prominent electrophilic site on the benzoxazolone moiety is the carbonyl carbon (C-2). This carbon is bonded to two highly electronegative atoms (oxygen and nitrogen), which withdraw electron density, making it susceptible to attack by nucleophiles. nih.gov Theoretical studies on related 1,3-benzoxazole structures confirm the complex electronic properties that allow for various types of chemical interactions. researchgate.net

Preferential Substitution Patterns (e.g., 3-, 5-, 6-Positions)

The substitution pattern on the benzoxazolone ring is highly dependent on the nature of the reaction.

N-3 Position : This position is the most common site for substitution, as seen in the title compound, 3-(3-Amino-propyl)-3H-benzooxazol-2-one. The hydrogen atom on the nitrogen of an unsubstituted 2(3H)-benzoxazolone is weakly acidic and can be readily removed by a base. The resulting anion is a potent nucleophile that can be alkylated or acylated to introduce a variety of side chains. nih.govmdpi.orgmdpi.com

C-6 Position : For electrophilic aromatic substitution reactions, the C-6 position is generally the most favored site. The directing effects of the fused oxazolone (B7731731) ring activate the aromatic portion, particularly at the para-position relative to the endocyclic oxygen atom. Reactions such as Friedel-Crafts acylation and sulfonation have been shown to occur preferentially at this position. neu.edu.tr

C-5 Position : Substitution at the C-5 position is also possible, though often less favored than at C-6. The synthesis of 5-substituted derivatives typically starts from a pre-substituted o-aminophenol. nih.gov

A summary of the reactivity at these key positions is presented below.

| Position | Type of Reactivity | Common Reactions |

| N-3 | Nucleophilic Substitution | Alkylation, Acylation |

| C-5 | Electrophilic Substitution | Nitration, Halogenation (usually from substituted precursors) |

| C-6 | Electrophilic Substitution | Friedel-Crafts Acylation, Sulfonation, Nitration |

Functional Group Interconversions on the Aminopropyl Side Chain

The primary amino group at the terminus of the 3-propyl side chain is a key handle for a variety of functional group interconversions. As a potent nucleophile and a base, it can participate in numerous reactions to create a diverse library of derivatives. Common transformations include:

Acylation : The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a vast array of functionalities. N-acylation has been demonstrated on the analogous benzimidazolone scaffold. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.

Alkylation/Reductive Amination : The amine can be alkylated using alkyl halides, although this can lead to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Diazotization : While aliphatic amines react with nitrous acid to form unstable diazonium salts that decompose to release nitrogen gas, this pathway can be used to convert the primary amine into an alcohol, though rearrangements are common. doaj.org

Synthesis of Novel Benzoxazolone-Based Scaffolds and Hybrids

The benzoxazolone nucleus can be incorporated into larger, more complex molecular architectures, including hybrid molecules that merge its structural features with other pharmacophores like chalcones and sulfonamides.

Formation of Chalcone (B49325) Derivatives via Condensation Reactions

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized by the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde. To generate a benzoxazolone-chalcone hybrid, a benzoxazolone moiety bearing a methyl ketone (acetyl group) is required. For instance, 6-acetyl-2(3H)-benzoxazolone can be condensed with various aromatic aldehydes under basic or acidic catalysis to yield the corresponding chalcone derivatives. While base-catalyzed reactions are common, acid-catalyzed methods using catalysts like Montmorillonite KSF have also proven effective.

This strategy allows for the fusion of the benzoxazolone scaffold with a wide variety of substituted aromatic or heterocyclic aldehydes, creating a diverse library of hybrid compounds.

Preparation of Sulfonamide and Sulfinyl Derivatives

Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry. Benzoxazolone-sulfonamide hybrids can be prepared through several synthetic routes:

From the aminopropyl side chain : The primary amine of this compound can be reacted directly with a variety of benzenesulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to afford the corresponding sulfonamide.

From a substituted benzoxazolone ring : An alternative approach involves introducing a sulfonamide moiety onto the benzene ring of the benzoxazolone core, typically at the C-6 position. This is often achieved by first preparing 6-amino-benzoxazolone, which is then reacted with a sulfonyl chloride. sci-hub.se

A general scheme for the synthesis of sulfonamide derivatives is presented in the table below.

| Starting Material | Reagent | Base/Solvent | Product |

| 3-(3-Aminopropyl)benzoxazol-2-one | Ar-SO₂Cl | Pyridine | N-(3-(2-oxo-benzooxazol-3-yl)propyl)benzenesulfonamide |

| 6-Amino-benzoxazolone | R-SO₂Cl | Triethylamine / Acetone | 6-(Sulfonamido)-benzoxazolone derivative |

Sulfinyl Derivatives

The synthesis of sulfinyl derivatives (sulfoxides) of benzoxazolone is less commonly reported than that of sulfonamides. A viable strategy involves the controlled oxidation of a corresponding thioether (sulfide) precursor. This two-step approach would consist of:

Synthesis of a Thioether-Benzoxazolone : A benzoxazolone derivative containing a thioether linkage is first prepared. For example, a haloalkyl-substituted benzoxazolone could be reacted with a thiol, or the aminopropyl side chain could be chemically converted to a thiol and subsequently alkylated. Benzoxazole-2-thiols are also known precursors that can be alkylated to form S-substituted thioethers. acs.orgnih.gov

Oxidation to the Sulfoxide (B87167) : The resulting thioether can then be oxidized to the sulfinyl derivative. This transformation can be achieved using a variety of oxidizing agents. Hydrogen peroxide in acetic acid is a common reagent for this purpose. doaj.orgbeilstein-journals.org Depending on the reaction conditions and the amount of oxidant used, the reaction can be stopped at the sulfoxide stage or proceed further to the sulfone. Selective oxidation to the sulfoxide can be challenging but has been achieved using specific catalysts or controlled conditions. beilstein-journals.orgrsc.org

| Thioether Precursor | Oxidizing Agent | Conditions | Product |

| Azole-containing thioether | 1 equiv. H₂O₂ | Acetic acid, room temp. | Azole-containing sulfoxide beilstein-journals.org |

| Benzotriazole thioether | H₂O₂ / SeO₂ (cat.) | - | Benzotriazole sulfoxide doaj.orgbeilstein-journals.org |

| General Thioether | H₂O₂ / Acetic Anhydride (B1165640) | Silica Gel | Sulfoxide google.com |

This synthetic flexibility underscores the value of this compound as a versatile starting material for creating diverse and complex molecules.

Development of Imine-Linked Benzoxazole Derivatives

The formation of imine-linked derivatives, commonly known as Schiff bases, represents a straightforward and efficient strategy for derivatizing this compound. This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under mild conditions. The resulting imine (C=N) bond extends the conjugation of the molecule and allows for the introduction of a wide array of substituents, depending on the carbonyl compound used.

The general reaction scheme is as follows:

Strategies for Incorporating Reporter Groups and Imaging Labels

The functional handle provided by the primary amine of this compound is instrumental in the incorporation of reporter groups and imaging labels. This derivatization is crucial for the development of probes for biological imaging techniques such as Positron Emission Tomography (PET) and fluorescence microscopy.

Fluoro-pegylation and Other Derivatizations for Imaging Applications

Fluoro-pegylation is a chemical modification strategy that involves the attachment of a polyethylene (B3416737) glycol (PEG) chain that is terminated with a fluorine atom, often the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for PET imaging. The PEG linker can improve the pharmacokinetic properties of the molecule, such as solubility and circulation time, while the ¹⁸F atom serves as the imaging reporter. The primary amine of this compound is an ideal site for the attachment of a fluoro-pegylated moiety.

The benzoxazolone nucleus itself is a recognized scaffold in the design of imaging agents. For instance, carbon-11 (B1219553) labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging specific receptors in the brain. nih.gov This precedent underscores the utility of the benzoxazolone core in developing probes for nuclear medicine. mdpi.commdpi.com

The general approach for fluoro-pegylation of an amine-containing molecule involves the reaction of the amine with a pre-functionalized fluoro-pegylated reagent, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of fluoro-PEG.

A hypothetical reaction for the fluoro-pegylation of this compound is presented below:

Beyond fluoro-pegylation, other derivatization strategies can be employed to attach various imaging labels. These include the conjugation of fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, to the primary amine, enabling the use of the resulting compound in fluorescence-based imaging studies. The choice of the reporter group will depend on the specific imaging modality and the biological question being addressed. The versatility of the benzoxazolone scaffold makes it an attractive platform for the development of a diverse range of imaging agents. nih.gov

Advanced Applications of 3 3 Amino Propyl 3h Benzooxazol 2 One in Organic Synthesis

Retrosynthetic Analysis for Complex Benzoxazolone-Containing Molecules

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For a designed target molecule incorporating the 3-(3-aminopropyl)benzoxazol-2-one core, the analysis begins by identifying key disconnections that simplify the structure while leading back to viable synthetic precursors.

A primary disconnection point is often the terminal amino group of the propyl sidechain. This functional handle is ideal for elaboration through reactions such as amide bond formation, reductive amination, or alkylation to attach more complex moieties. For instance, in a hypothetical complex target where the amine is part of an amide linkage, the retrosynthetic cut across the amide C-N bond reveals 3-(3-amino-propyl)-3H-benzooxazol-2-one and a corresponding carboxylic acid as the key synthons.

The benzoxazolone core itself represents another strategic element. A key retrosynthetic disconnection of the 3-substituted benzoxazolone is the N-C bond of the propyl chain, leading back to the parent benzoxazol-2-one and a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The benzoxazol-2-one core can be further disconnected into its fundamental precursor, 2-aminophenol (B121084), through cyclization logic. This final step typically involves a reaction with a carbonylating agent like urea (B33335) or phosgene (B1210022) derivatives. This systematic deconstruction provides a clear and efficient roadmap for the forward synthesis.

Key Retrosynthetic Disconnections:

| Target Moiety | Disconnection Bond | Precursors |

| Sidechain Amide | C(O)-NH | This compound + Carboxylic Acid |

| N-Propyl Sidechain | N-CH₂ | Benzoxazol-2-one + 3-Halopropylamine or 1,3-Dihalopropane |

| Benzoxazolone Core | N-C(O) and O-C(O) | 2-Aminophenol + Carbonyl Source (e.g., Urea, Phosgene) |

Total Synthesis Approaches to Natural Products or Designed Molecules Incorporating the Benzoxazolone Core

While no major natural products containing the specific this compound moiety are widely reported, the benzoxazolone scaffold is present in various bioactive molecules. Synthetic approaches to designed molecules leverage the reactivity of the aminopropyl sidechain for diversification.

A common forward synthetic strategy begins with the construction of the benzoxazolone core. This is efficiently achieved by the condensation of 2-aminophenol with urea or diethyl carbonate. The subsequent step involves the N-alkylation of the benzoxazolone nitrogen. To install the aminopropyl sidechain, a protected aminopropyl halide, such as N-(3-bromopropyl)phthalimide, is reacted with the benzoxazolone anion, typically generated using a base like potassium carbonate in a polar aprotic solvent. The final step is the deprotection of the terminal amine, often accomplished by hydrazinolysis in the case of a phthalimide (B116566) protecting group, to yield the target this compound.

From this key intermediate, the synthesis of more complex designed molecules can proceed. For example, coupling the terminal amine with a biologically relevant carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt) can generate libraries of amide derivatives for biological screening. This modular approach allows for the rapid assembly of diverse structures built upon the central benzoxazolone framework.

Stereoselective Synthesis of Chiral Benzoxazolone Compounds

The parent molecule, this compound, is achiral. However, stereocenters can be introduced into derivatives to explore stereochemistry-activity relationships. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities.

One strategy involves the modification of the aminopropyl sidechain. For instance, the terminal amine can be used to open a chiral epoxide, resulting in the formation of a stereodefined β-amino alcohol. The regioselectivity and stereospecificity of this ring-opening reaction are well-established, providing reliable access to a specific diastereomer.

Alternatively, chirality can be introduced at the C-2 position of the sidechain through asymmetric synthesis. This could be achieved by starting with a chiral 3-aminopropanol derivative, which is then used to alkylate the benzoxazolone nitrogen. Another advanced approach is the asymmetric reduction of a ketone precursor on the sidechain using chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, to set a specific stereocenter. While not directly applied to this specific compound in major literature, these established methodologies represent the state-of-the-art for introducing chirality into similar structures.

Role of Catalysis in Efficient Benzoxazolone Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and derivatization of benzoxazolones, offering milder reaction conditions, higher yields, and improved sustainability.

Core Synthesis: The formation of the benzoxazolone ring from 2-aminophenol can be catalyzed by various agents. Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol provides a highly efficient route. Catalysts such as FeCl₃·6H₂O have been used under relatively mild conditions to achieve high yields of the benzoxazolone core. Nanoparticle catalysts, including ZnO and nano-ceria (CeO₂), have also been employed for the synthesis of related 2-arylbenzoxazoles, highlighting the move towards heterogeneous, recyclable catalytic systems.

Derivatization: Transition metal catalysis is instrumental in the derivatization of the benzoxazolone aromatic ring. Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allow for the introduction of aryl, alkyl, and amino substituents at specific positions of the benzene (B151609) ring, enabling fine-tuning of the molecule's electronic and steric properties. For instance, copper-catalyzed C-H bond activation has been used for the direct amination of related benzoxazoles.

Representative Catalytic Methods in Benzoxazole (B165842) Synthesis

| Reaction Type | Catalyst | Starting Materials | Key Advantage |

| Oxidative Cyclization | Samarium Triflate | 2-Aminophenol, Aldehyde | Mild conditions, aqueous medium |

| Intramolecular O-Arylation | Cu(acac)₂/1,10-Phen | 2-Chloroanilide | Green and efficient |

| Oxidative Cyclocarbonylation | FeCl₃·6H₂O | 2-Aminophenol | High yield, mild conditions |

| C-H Amination | Copper Catalyst | Benzoxazole, Primary Amine | Direct functionalization |

Application of Modern Synthetic Reagents and Methodologies

Modern organic synthesis continuously evolves with the development of new reagents and technologies that offer enhanced efficiency, selectivity, and safety. The synthesis of this compound and its derivatives benefits significantly from these advancements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of the benzoxazolone core and its subsequent alkylation can be performed under microwave conditions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. This technology is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Advanced Reagents: The use of specialized reagents can streamline synthetic sequences. For the cyclization step to form the benzoxazolone, phosgene alternatives like triphosgene or solid-supported carbonyl sources offer safer and easier handling. In the synthesis of more complex 2-substituted benzoxazoles, activating agents like triflic anhydride (B1165640) (Tf₂O) can be used to promote the cyclization of tertiary amides with 2-aminophenols, expanding the scope of accessible structures. Furthermore, reagents like propylphosphonic anhydride (TPA) have been used under microwave irradiation to facilitate the cyclization of 2-aminophenol with carboxylic acids to form related benzoxazoles.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. For benzoxazole synthesis, the use of water as a solvent and catalyst-free conditions under microwave irradiation represents a significant step towards green chemistry. The development of reusable catalysts, such as samarium triflate in aqueous media or recyclable copper(II) ferrite nanoparticles, further enhances the sustainability of these synthetic routes.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Amino-propyl)-3H-benzooxazol-2-one and its derivatives?

Methodological Answer:

The compound and its derivatives are typically synthesized via multi-step protocols involving coupling reactions, alkylation, or cyclization. For example, bivalent benzoxazolone derivatives are synthesized using General Procedure D , which involves reacting piperazine intermediates with halogenated alkyl chains under reflux conditions (yields: 51–53%) . Key steps include:

- Purification : Column chromatography with gradients of ethyl acetate/hexane.

- Characterization : 1H/13C NMR for proton/carbon assignments and HRMS for molecular weight validation (e.g., calculated [M+H]+: 469.2382, observed: 469.2385) .

- Yield optimization : Adjusting reaction time, temperature, and stoichiometry of amine/alkyl halide ratios.

Advanced: How can researchers address low yields in the synthesis of bivalent benzoxazolone derivatives?

Methodological Answer:

Low yields (~50%) in bivalent ligand synthesis (e.g., compound 5i ) often arise from steric hindrance or incomplete coupling. Strategies include:

- Catalyst screening : Use of Pd-based catalysts for C–N coupling or microwave-assisted synthesis to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Post-reaction workup : Acid-base extraction to remove unreacted amines or alkyl halides .

Structural Analysis: What spectroscopic methods validate the structure of this compound derivatives?

Methodological Answer:

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| 1H NMR | - Aromatic protons (δ 6.8–7.5 ppm) - Alkyl chain protons (δ 1.2–3.5 ppm) | Compound 5i : δ 2.45 (t, 2H, CH₂N), δ 3.55 (m, 8H, piperazine) |

| 13C NMR | - Carbonyl (C=O, δ 160–170 ppm) - Benzoxazolone carbons (δ 110–150 ppm) | Compound 5j : δ 167.2 (C=O), δ 148.5 (C=N) |

| HRMS | Calculated vs. observed [M+H]+ | 5k : Calc. 483.2539, Obs. 483.2541 |

Biological Activity: What strategies enhance the bioactivity of benzoxazolone derivatives?

Methodological Answer:

- Heterocyclic modifications : Introducing triazole or thiadiazole moieties (e.g., P4A in Scheme 4) improves antimicrobial activity by enhancing hydrogen bonding with target enzymes .

- Piperazine/piperidine linkers : These increase solubility and enable interactions with biological targets (e.g., autotaxin inhibition via Example 2 in ) .

- Bivalent design : Dual benzoxazolone units (e.g., 5i ) target dimeric receptors, improving binding affinity .

Data Contradictions: How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Cross-verification : Compare NMR shifts with literature values (e.g., benzoxazolone C=O typically δ ~165 ppm; deviations >2 ppm warrant reanalysis) .

- Elemental analysis : Discrepancies in C/H/N ratios (e.g., calc. C 68.85% vs. obs. 68.80% in ) may indicate impurities—repeat combustion analysis or HPLC purification .

- Dynamic light scattering (DLS) : Use for nanoparticle derivatives to confirm homogeneity (e.g., polymer PBAE537 in ) .

Advanced: How can computational methods aid in optimizing benzoxazolone derivatives for target specificity?

Methodological Answer:

- Docking studies : Simulate interactions with target proteins (e.g., autotaxin’s hydrophobic pocket) using Schrödinger Suite or AutoDock.

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict potent analogs .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Basic: What are the stability considerations for storing benzoxazolone derivatives?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) for hygroscopic derivatives (e.g., compound 5i is oil-like and prone to hydrolysis) .

- Analytical monitoring : Periodic HPLC (C18 column, MeOH/H₂O mobile phase) to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.